REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Br:9]Br>C(Cl)(Cl)(Cl)Cl>[Br:9][CH2:5][C:3](=[O:4])[CH2:2][C:1]([O:7][CH3:8])=[O:6]
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
washed with a diluted sodium carbonate aqueous solution five times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated sodium chloride aqueous solution, and dried with anhydrous calcium chloride
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |